

A Technical Guide to the Biological Activity of S-(-)-Fenoxaprop-ethyl

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Compound of Interest

Compound Name: Fenoxaprop-ethyl, (-)-

Cat. No.: B038666

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This in-depth technical guide provides a comprehensive overview of the biological activity of S-(-)-fenoxaprop-ethyl, a selective post-emergence herbicide. Tailored for researchers, scientists, and professionals in drug development, this document delves into its mechanism of action, metabolic pathways, and the basis of its selective herbicidal effects. The guide summarizes key quantitative data, details experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding of this important agrochemical.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

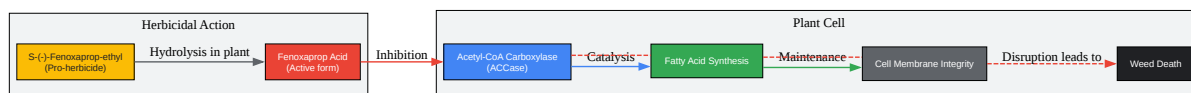
S-(-)-fenoxaprop-ethyl is the herbicidally active R-enantiomer of fenoxaprop-ethyl.[1] Its primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[2][3] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the first committed step: the carboxylation of acetyl-CoA to malonyl-CoA.[2] This process is fundamental for the formation of lipids, which are essential for building cell membranes and storing energy.[2][4]

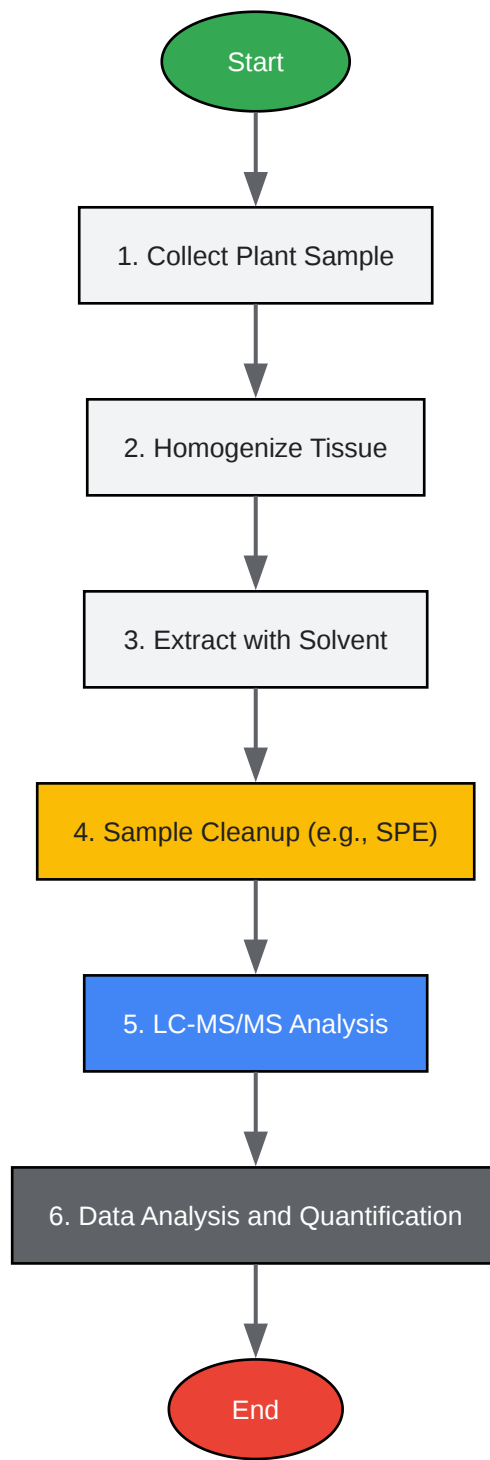
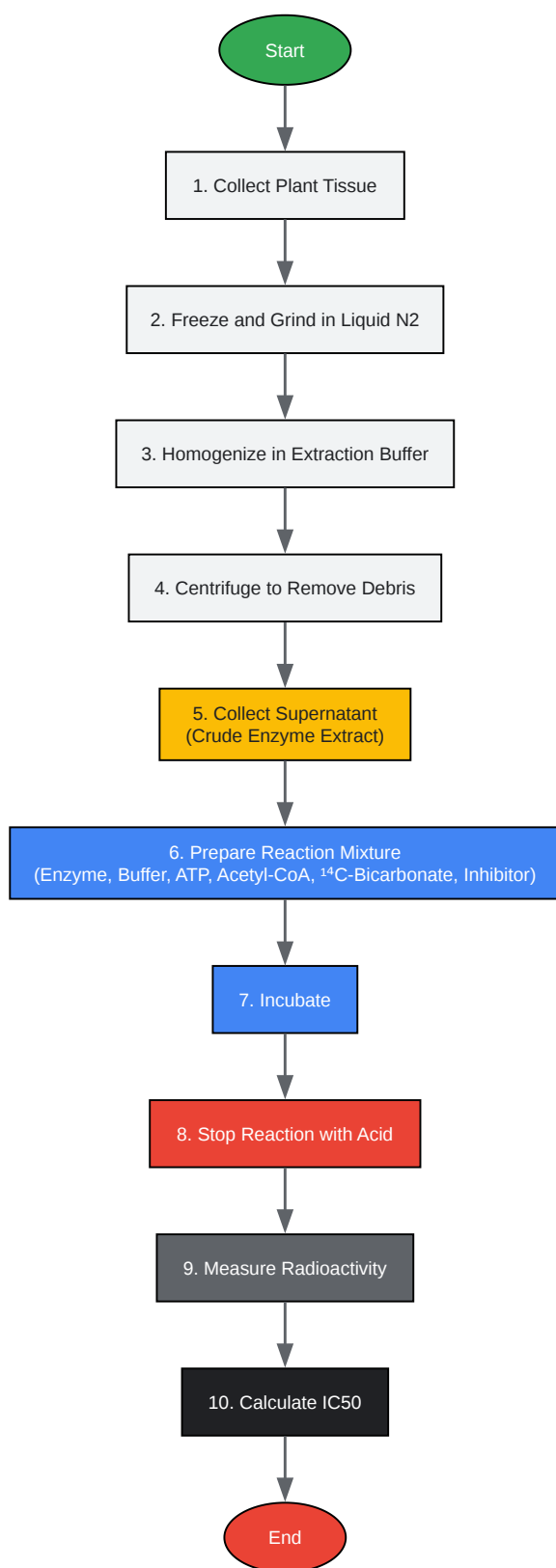
In susceptible grass species, S-(-)-fenoxaprop-ethyl acts as a potent inhibitor of the plastidic ACCase.[2] Following absorption, the ethyl ester is rapidly hydrolyzed to the biologically active fenoxaprop acid, which then binds to the carboxyltransferase (CT) domain of the ACCase enzyme.[5] This binding event blocks the production of malonyl-CoA, leading to a cessation of fatty acid synthesis. The disruption of lipid metabolism results in the breakdown of cell membrane integrity, inhibition of growth, and ultimately, cell death in the target weed.[4]

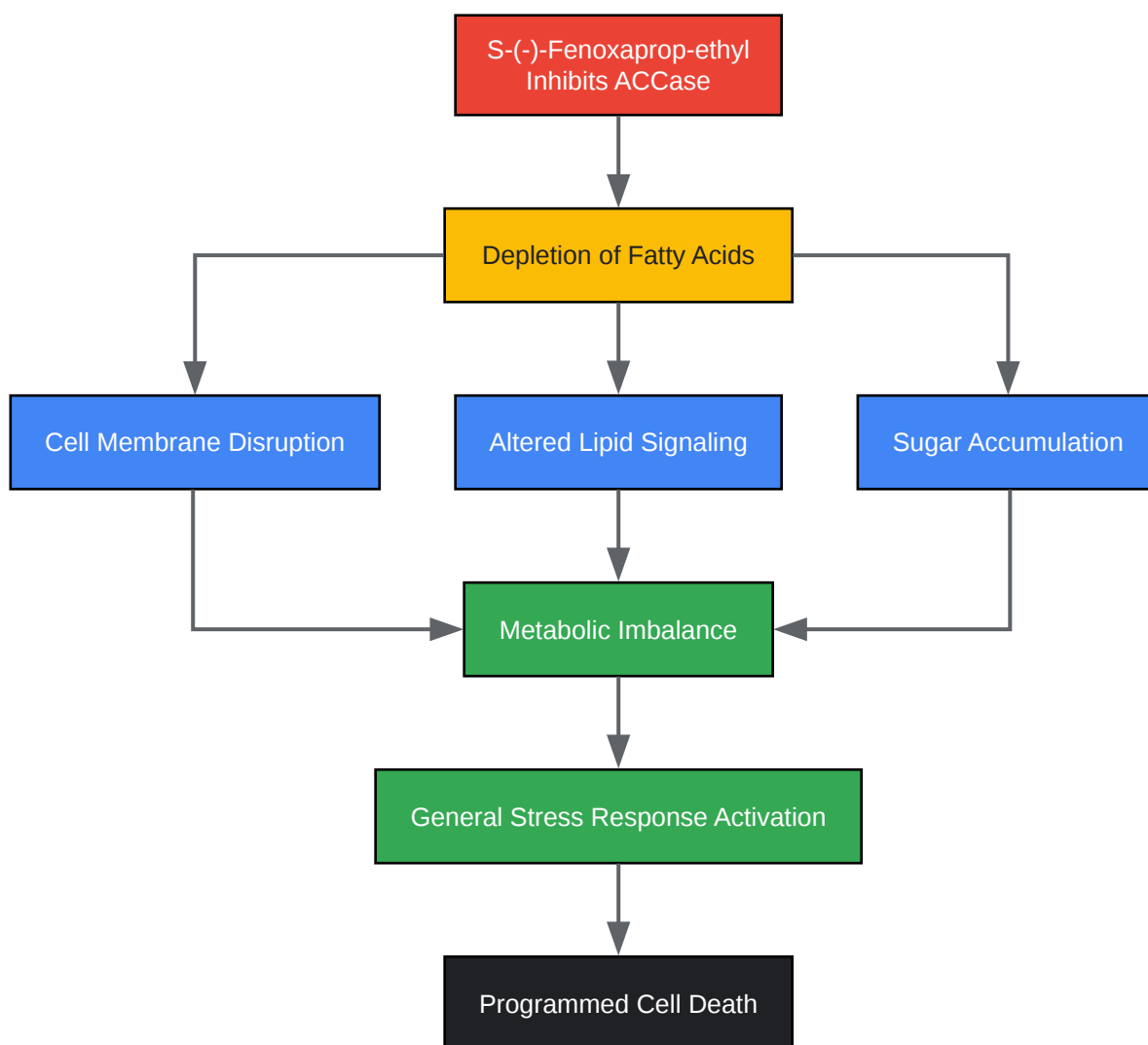
Symptoms in susceptible plants include chlorosis (yellowing) of new leaves, followed by necrosis and the characteristic "dead heart" symptom where the growing point dies.[6]

The selectivity of S-(-)-fenoxaprop-ethyl between susceptible grasses and tolerant broadleaf crops is attributed to differences in the structure of their respective ACCase enzymes.[2]

Broadleaf plants possess a heteromeric form of ACCase that is structurally different from the homomeric ACCase found in grasses, rendering it insensitive to this class of herbicides.[2]







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